molecular formula C21H20N4O2 B7692733 N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide

Cat. No.: B7692733
M. Wt: 360.4 g/mol
InChI Key: URPLREFGGLRGPY-UHFFFAOYSA-N
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Description

“N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide” is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .


Synthesis Analysis

The synthesis of pyrazoloquinolines has been a subject of research for over a century . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Mechanism of Action

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide acts as a selective antagonist of the AT2R, which is expressed in high levels in sensory neurons. Activation of the AT2R has been shown to reduce pain behaviors in preclinical models of neuropathic pain. This compound blocks the activity of the AT2R, leading to increased levels of angiotensin II and activation of the AT1R, which has been shown to have pro-nociceptive effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain behaviors in preclinical models of neuropathic pain without affecting normal pain responses. It has also been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in the spinal cord.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide is its high selectivity for the AT2R, which reduces the potential for off-target effects. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize dosing and predict drug interactions.

Future Directions

Future research on N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide could focus on optimizing dosing and delivery methods to improve its efficacy in reducing chronic pain. Additionally, further studies could investigate the potential for this compound to be used in combination with other analgesic drugs to enhance its effects. Finally, research could also focus on identifying biomarkers that predict response to this compound, which could help to identify patients who are most likely to benefit from treatment.

Synthesis Methods

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzoic acid with 2,6-dimethylpyrazine to form a pyrazoloquinoline intermediate. This intermediate is then reacted with ethyl chloroacetate to form the ethyl ester, which is subsequently hydrolyzed to form the carboxylic acid. The final step involves the reaction of the carboxylic acid with 2-amino-5-methoxybenzamide to form this compound.

Scientific Research Applications

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide has been extensively studied in preclinical models of neuropathic pain and has shown promising results in reducing pain behaviors. It has also been shown to be effective in reducing pain in patients with post-herpetic neuralgia in a phase II clinical trial.

Properties

IUPAC Name

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-4-25-20-16(12-14-11-13(2)9-10-17(14)22-20)19(24-25)23-21(26)15-7-5-6-8-18(15)27-3/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPLREFGGLRGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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